molecular formula C20H27N3O3S B2572216 3,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946373-70-2

3,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2572216
CAS No.: 946373-70-2
M. Wt: 389.51
InChI Key: DTVAYRPHDRMAAT-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound with a molecular formula of C20H28N4O3S and a molecular weight of 404.53 g/mol . This benzamide derivative features a complex structure incorporating a 3,5-dimethoxyphenyl group linked to a 4-methylpiperazine moiety via a thiophene-containing ethyl chain. This structural motif is characteristic of compounds investigated for their potential interaction with central nervous system targets, particularly as ligands for dopamine and serotonin receptor subtypes . Compounds with similar structural features, specifically those containing a 4-methylpiperazine group and an aryl amide, have been extensively studied as high-affinity, selective antagonists or partial agonists for the dopamine D3 receptor . These types of compounds are valuable research tools in neuropharmacology for exploring the role of the D3 receptor in animal models of addiction, neuropsychiatric disorders, and Parkinson's disease . The specific research applications and biological activity profile of this compound are directed by the end-user's experimental protocols. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-22-5-7-23(8-6-22)19(15-4-9-27-14-15)13-21-20(24)16-10-17(25-2)12-18(11-16)26-3/h4,9-12,14,19H,5-8,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVAYRPHDRMAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the benzamide with 4-methylpiperazine under appropriate conditions.

    Attachment of the Thiophene Group: The thiophene group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a thiophene boronic acid or thiophene halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: Substitution reactions may occur at the aromatic rings, particularly the benzene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids.

Scientific Research Applications

3,5-Dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide may have various scientific research applications:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analysis

  • In contrast, compound 7x employs a 1,4-diazepane (seven-membered ring), which may alter conformational flexibility and receptor binding kinetics . Piperazine derivatives (7d, 7e) prioritize electronic effects (e.g., cyano or trifluoromethyl groups) over steric bulk, influencing solubility and target affinity .
  • Aryl Substituents: The 3,5-dimethoxy groups on the target’s benzamide core are electron-donating, contrasting with electron-withdrawing groups (e.g., 7d’s cyano, 7e’s trifluoromethyl). Methoxy groups may improve metabolic stability compared to halogens .
  • Thiophene Positioning :

    • All compared compounds retain the thiophen-3-yl moiety, critical for π-π stacking interactions. However, its attachment to a phenylpentanamide (7d , 7e , 7x ) versus a benzamide-linked ethyl group (target) alters spatial orientation and bioavailability.

Functional Implications

  • Synthetic Accessibility: Yields for analogs range from 34% to 45%, suggesting moderate efficiency in piperazine coupling reactions.
  • Pharmacological Potential: Piperazine-based compounds (7d, 7e) are designed for dopamine D3 receptor selectivity, implying the target compound may share CNS-targeting applications. The 4-methyl group could further enhance blood-brain barrier permeability .

Biological Activity

3,5-Dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of a benzamide core, the introduction of a piperazine moiety, and the attachment of a thiophene group. The general synthetic route includes:

  • Formation of Benzamide Core : Reacting 3,5-dimethoxybenzoic acid with thionyl chloride to create an acid chloride, followed by reaction with an amine.
  • Introduction of Piperazine : The benzamide is reacted with 4-methylpiperazine under controlled conditions.
  • Thiophene Attachment : A coupling reaction (e.g., Suzuki or Heck coupling) is used to introduce the thiophene group.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. It may act on multiple targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Interaction with specific receptors could lead to physiological effects such as anti-inflammatory or anticancer activities.

Anticancer Properties

Research indicates that compounds containing piperazine and thiophene moieties often exhibit anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. The unique combination of functional groups in this compound may enhance its potency against specific cancer types.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3,5-DimethoxybenzamideLacks piperazine and thiopheneLimited activity
N-(2-(4-Methylpiperazin-1-yl)ethyl)benzamideLacks methoxy and thiopheneModerate activity
3,5-Dimethoxy-N-(2-(thiophen-3-yl)ethyl)benzamideLacks piperazineLimited activity

The presence of both piperazine and thiophene in this compound potentially confers unique properties that enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activities of related benzamides. For instance:

  • In vitro Studies : Compounds similar to this benzamide have shown significant inhibition of tumor growth in various cancer cell lines (e.g., breast and lung cancer).
  • Mechanistic Insights : Research indicates that these compounds may induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

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